REACTION_CXSMILES
|
[C:1]1(=[O:8])O[C:5](=[O:6])[CH:4]=[C:2]1[CH3:3].Cl.Cl.[CH2:11]([NH:18][NH2:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(=O)C.[K+]>C(O)(=O)C>[CH2:11]([N:18]1[C:5](=[O:6])[CH:4]=[C:2]([CH3:3])[C:1](=[O:8])[NH:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
C1(\C(\C)=C/C(=O)O1)=O
|
Name
|
benzylhydrazine dihydrochloride
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)NN
|
Name
|
potassium acetate
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 17 h
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
re-evaporated from toluene
|
Type
|
CUSTOM
|
Details
|
The gummy yellow residue was partitioned between sodium carbonate solution (90 mL, 4 N) and EtOAc (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
WASH
|
Details
|
was washed once with EtOAc
|
Type
|
ADDITION
|
Details
|
slowly added to hydrochloric acid (3 M, 140 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform (1 L)
|
Type
|
CUSTOM
|
Details
|
The insoluble material was collected
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1NC(C(=CC1=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |